![molecular formula C11H20ClNO2 B1424913 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide CAS No. 91354-73-3](/img/structure/B1424913.png)
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Overview
Description
2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide (2-CNPA) is an organic compound belonging to the amide group of compounds. It is a white crystalline solid with a melting point of about 130°C. 2-CNPA is a widely used reagent in organic synthesis and has a wide range of applications in various scientific research fields.
Scientific Research Applications
Structural Analysis and Properties
The structural aspects of compounds related to 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide have been studied extensively. For instance, Helliwell et al. (2011) examined a compound with a similar structure and highlighted its intramolecular hydrogen bonding and how it affects the orientation of the acetamide group. This research contributes to understanding the molecular configurations and interactions of similar compounds (Helliwell, M., Baradarani, M. M., Alyari, M., Afghan, A., & Joule, J. (2011)).
Gowda et al. (2007) explored the conformation of N—H bonds in the structure of 2-Chloro-N-(3-methylphenyl)acetamide, offering insights into the geometric parameters and hydrogen bonding in similar acetamide compounds (Gowda, B., Svoboda, I., Foro, S., Dou, S., & Fuess, H. (2007)).
Potential for Pesticide Development
- Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound structurally similar to 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. They proposed these compounds as potential pesticides, expanding our understanding of the application of such chemicals in agriculture (Olszewska, E., Tarasiuk, B., & Pikus, S. (2009)).
Applications in Organic Synthesis and Medicinal Chemistry
Saito et al. (2007) demonstrated the use of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides in the stereoselective synthesis of complex organic compounds. This research indicates the potential of using structurally related acetamides in the synthesis of bioactive molecules (Saito, M., Matsuo, J., & Ishibashi, H. (2007)).
Sharma et al. (2018) synthesized a compound similar to 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide and performed molecular docking analysis to explore its potential as an anticancer drug. This indicates the possible medical applications of such compounds in drug development (Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R. (2018)).
properties
IUPAC Name |
2-chloro-N-(3-cyclohexyloxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSADOXQFQUPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424831.png)
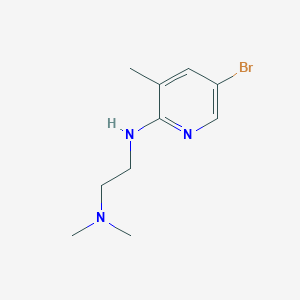
![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)
![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)
![N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424840.png)
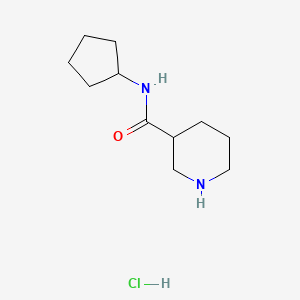
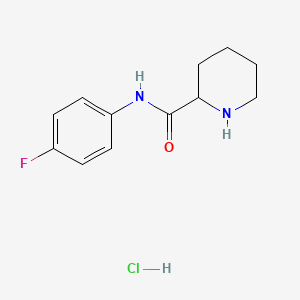
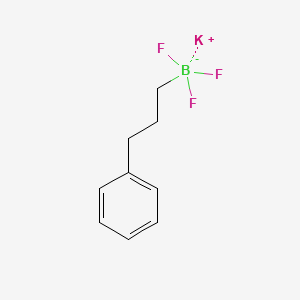

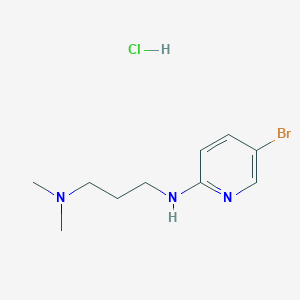
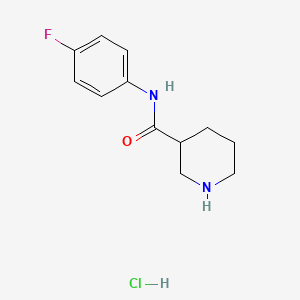
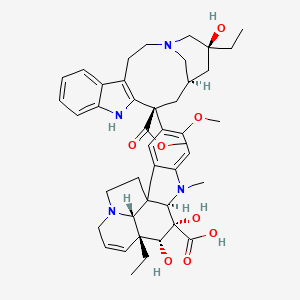
![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)
